(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride
CAS No.: 1823582-25-7
Cat. No.: VC2958259
Molecular Formula: C14H18ClNO
Molecular Weight: 251.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823582-25-7 |
|---|---|
| Molecular Formula | C14H18ClNO |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | 8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C14H17NO.ClH/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12;/h1-5,11-13,15H,6-9H2;1H |
| Standard InChI Key | HPMCUADSNVSIJP-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3.Cl |
Introduction
Physical and Chemical Properties
Basic Physicochemical Properties
The fundamental physical and chemical properties of (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride are presented in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1823582-25-7 |
| Molecular Formula | C₁₄H₁₈ClNO |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | 8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C14H17NO.ClH/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12;/h1-5,11-13,15H,6-9H2;1H |
| Standard InChIKey | HPMCUADSNVSIJP-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3.Cl |
| PubChem Compound ID | 86263312 |
Structural Characteristics
The compound consists of an 8-azabicyclo[3.2.1]octane core structure with a phenyl ketone (benzoyl) substituent at the 3-position. The nitrogen atom at position 8 of the bicyclic system is protonated to form a hydrochloride salt, which enhances water solubility compared to the free base form.
This bicyclic structure is characterized by:
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A nitrogen-containing bridge that creates a rigid three-dimensional scaffold
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A carbonyl group connecting the bicyclic system to the phenyl ring
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A stereogenic center at the 3-position, which can influence binding interactions with potential biological targets
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Conformational constraints that affect the spatial arrangement of functional groups
Physical Appearance and Properties
While specific physical appearance data is limited in the literature, compounds of this class typically present as crystalline solids, often white to off-white in color. The hydrochloride salt formation generally improves:
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Water solubility
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Stability during storage
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Handling properties in laboratory settings
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Bioavailability in physiological systems
Synthesis and Preparation
From 8-Azabicyclo[3.2.1]octan-3-ol Derivatives
One potential approach involves acylation of the corresponding 3-hydroxy derivative:
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Starting with 8-azabicyclo[3.2.1]octan-3-ol
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Acylation with benzoyl chloride or benzoic anhydride
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Formation of the hydrochloride salt using hydrogen chloride
From Tropinone Precursors
Another approach may utilize tropinone (3-tropanone) as a precursor:
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Selective reduction to obtain the corresponding alcohol
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Acylation with appropriate phenyl-containing reagents
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Salt formation to yield the target compound
Challenges in Synthesis
The synthesis of compounds containing the 8-azabicyclo[3.2.1]octane scaffold presents several challenges:
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Controlling stereoselectivity at the 3-position
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Achieving regioselective functionalization
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Preventing unwanted side reactions during the acylation steps
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Purification of intermediates and final products
Biological Activity and Applications
Research Applications
This compound serves as an important chemical tool in various research contexts:
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As a synthetic intermediate for developing more complex tropane derivatives
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For structure-activity relationship studies in medicinal chemistry
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As a potential pharmacological probe for studying receptor binding interactions
Related Compounds with Established Activities
Research on structurally related compounds provides insight into potential applications. Derivatives containing the 8-azabicyclo[3.2.1]octane scaffold with various substituents have been investigated for diverse biological activities . For example, compounds such as (4-chlorophenyl)((1R,3r,5S)-3-(phenyl amino)-8-azabicyclo[3.2.1]octan-8-yl)methanone derivatives have been synthesized and evaluated for their biological properties .
Chemical Reactivity and Stability
Reactivity Profile
The chemical reactivity of (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride is defined by its functional groups:
Ketone Group
The carbonyl functionality can participate in:
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Nucleophilic addition reactions
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Reduction to secondary alcohols
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Wittig and related olefination reactions
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Enolate formation under basic conditions
Tertiary Amine Salt
The protonated nitrogen center (as hydrochloride salt) may undergo:
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Salt-to-free base conversion under basic conditions
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Quaternization reactions
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Potential elimination reactions under certain conditions
Stability Considerations
The stability profile of this compound is influenced by several factors:
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pH sensitivity: May undergo hydrolysis in strongly acidic or basic media
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Photosensitivity: Potential degradation upon exposure to light
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Thermal stability: May decompose at elevated temperatures
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Oxidative stability: The tertiary amine center may be susceptible to oxidation
Analytical Methods and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial structural information:
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¹H NMR would typically show:
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Aromatic protons of the phenyl ring (δ ~7.3-8.0 ppm)
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Methine proton at C-3 (δ ~4.5-5.0 ppm)
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Complex pattern for the bicyclic ring protons (δ ~1.5-3.5 ppm)
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Potential broadened signals due to the nitrogen center
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¹³C NMR would reveal:
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Carbonyl carbon (δ ~195-200 ppm)
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Aromatic carbons (δ ~125-140 ppm)
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Bridgehead carbons (δ ~55-65 ppm)
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Remaining aliphatic carbons (δ ~25-40 ppm)
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Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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C=O stretching (~1680-1700 cm⁻¹)
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Aromatic C=C stretching (~1450-1600 cm⁻¹)
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N-H stretching from the ammonium salt (~2400-2800 cm⁻¹)
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C-N stretching (~1250-1350 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would provide:
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Molecular ion peak corresponding to the free base (m/z 215)
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Characteristic fragmentation pattern including loss of the phenyl group
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Base peak potentially arising from the bicyclic amine fragment
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as valuable tools for:
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Purity assessment
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Reaction monitoring during synthesis
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Identification when compared with authentic standards
X-ray Crystallography
For definitive structural confirmation, single-crystal X-ray diffraction analysis can provide:
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Exact three-dimensional arrangement
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Bond lengths and angles
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Crystal packing information
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Absolute configuration determination
| Safety Measure | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, safety glasses, lab coat |
| Ventilation | Use fume hood or well-ventilated area |
| Storage | Store in tightly closed container in cool, dry place |
| Incompatibilities | Strong oxidizing agents, strong bases |
| Disposal | Follow local regulations for chemical waste disposal |
Emergency Procedures
Standard emergency procedures for chemical exposure should be followed:
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Skin contact: Wash with soap and water
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Eye contact: Rinse with water for at least 15 minutes
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Inhalation: Move to fresh air
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Ingestion: Seek immediate medical attention
Research Applications and Future Directions
Current Research Landscape
The 8-azabicyclo[3.2.1]octane scaffold continues to generate interest in medicinal chemistry research. The addition of various functional groups to this core structure, including the phenyl methanone group as in (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride, creates opportunities for developing compounds with selective receptor interactions.
Related research includes:
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Investigation of structure-activity relationships among tropane derivatives
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Synthesis of novel analogs with enhanced pharmacological profiles
Future Research Directions
Promising areas for future research on this compound and related derivatives include:
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Systematic structure-activity relationship studies
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Investigation of stereochemical effects on biological activity
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Development of synthetic methodologies for accessing stereochemically defined analogs
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Exploration of potential applications in neurological disorder treatments
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Computational modeling of binding interactions with target receptors
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